molecular formula C12H13Cl2NO2 B1491624 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1409030-35-8

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1491624
CAS No.: 1409030-35-8
M. Wt: 274.14 g/mol
InChI Key: ZUESXEMGHWMUNF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potent biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with significant biological activity.

    Pyrrolidine-2-one: Known for its use in medicinal chemistry.

    Prolinol: A derivative of pyrrolidine with various pharmacological applications.

Uniqueness

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid is unique due to its specific interaction with the NMDA receptor, which distinguishes it from other pyrrolidine derivatives. Its dichlorophenyl group also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUESXEMGHWMUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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